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For Researchers, Scientists, and Drug Development Professionals

The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors as a potential

therapeutic strategy for Parkinson's disease has gained significant momentum. A critical aspect

of advancing these inhibitors from preclinical to clinical stages is a thorough understanding of

their pharmacokinetic (PK) properties. This guide provides a comparative analysis of the PK

profiles of four key LRRK2 inhibitors: DNL201, BIIB122 (DNL151), PFE-360, and GNE-7915,

supported by available experimental data.

Key Pharmacokinetic Parameters: A Comparative
Overview
The therapeutic efficacy of a LRRK2 inhibitor is intrinsically linked to its ability to achieve and

maintain sufficient concentrations at the target site, primarily within the central nervous system

(CNS), over a defined period. The following tables summarize the available quantitative

preclinical and clinical pharmacokinetic parameters for the selected LRRK2 inhibitors. It is

important to exercise caution when making direct comparisons due to variations in study

designs, species, and analytical methodologies.
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s
Route Dose Cmax Tmax

Half-life

(t½)

Bioavai

lability

(F)

Brain

Penetr

ation

(Unbou

nd

Brain/P

lasma

Ratio)

DNL20

1

Mouse,

Rat,

Cynom

olgus

Macaqu

e

Oral Various N/A N/A
Modera

te[1]
Good[1] ~1[1]

PFE-

360
Rat Oral 4 mg/kg N/A N/A

~2.8

hours[2]
N/A N/A

Rat Oral N/A N/A N/A
~1.3

hours[3]

Orally

availabl

e[3]

Brain

penetra

ted[4]

GNE-

7915

Mouse,

Rat,

Monkey

N/A N/A N/A N/A N/A N/A

Good

brain

penetra

tion[5]

N/A: Not available in the public domain.
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CSF/Un

bound

Plasma

Ratio

DNL201

Healthy

Volunteer

s &

Parkinso

n's

Patients

Oral

Single

and

multiple

doses

N/A N/A N/A

Robust

cerebros

pinal fluid

penetrati

on

observed

[6][7]

BIIB122

(DNL151

)

Healthy

Volunteer

s &

Parkinso

n's

Patients

Oral

Single

and

multiple

doses up

to 28

days

N/A N/A N/A

~1

(range,

0.7-1.8)

[6][8]

N/A: Specific quantitative values for Cmax, Tmax, and half-life from clinical trials are not

consistently reported in the public domain.

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors are evaluated, the

following diagrams illustrate the LRRK2 signaling pathway and a general workflow for

pharmacokinetic analysis.
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LRRK2 signaling pathway and the point of intervention for LRRK2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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